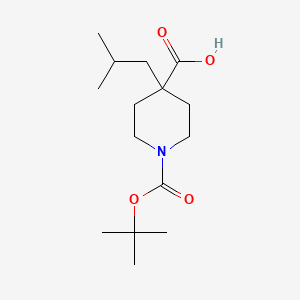
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
Vue d'ensemble
Description
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester, also known as IEM-1921, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IEM-1921 is a derivative of the neurotransmitter glutamate, and its unique properties make it an ideal candidate for studying the physiological and biochemical effects of glutamate signaling in the brain.
Applications De Recherche Scientifique
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group serves as an Nα-amino protecting group in peptide synthesis. Researchers utilize Boc derivatives to construct peptides, especially those containing hydrophobic amino acids or ester/thioester moieties. By selectively deprotecting Boc groups during peptide assembly, chemists can achieve precise sequence control and enhance peptide stability .
Medicinal Chemistry
1-(tert-Butoxycarbonyl)-4-isobutylpiperidine-4-carboxylic acid plays a crucial role in designing novel pharmaceutical compounds. Medicinal chemists use it as a building block to create drug candidates targeting specific biological pathways. Its unique structure contributes to the development of potential therapeutics for various diseases .
Boron-Containing Compounds
The compound’s boronic acid functionality makes it valuable in boron chemistry. Researchers explore its reactivity in cross-coupling reactions (such as Suzuki-Miyaura coupling) to synthesize complex organic molecules. These boron-containing compounds find applications in materials science, catalysis, and drug discovery .
Prodrug Design
As a mono-tert-butyl ester, this compound can serve as a prodrug. Prodrugs are inactive or less active forms of a drug that undergo enzymatic or chemical transformation in vivo to release the active pharmacophore. By strategically incorporating the tert-butyl ester moiety, researchers can enhance drug solubility, stability, and bioavailability .
Chemical Biology
Researchers interested in studying cellular processes and protein function often employ Boc-protected amino acids. By introducing Boc derivatives into peptides or proteins, they can investigate protein-protein interactions, enzyme kinetics, and cellular localization. The tert-butyl ester group facilitates controlled release of the active peptide or protein fragment .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc chemistry plays a pivotal role. Researchers immobilize the Boc-protected amino acid onto a solid support (such as resin beads) and sequentially deprotect and elongate the peptide chain. This efficient method allows for automated peptide synthesis, enabling the rapid generation of custom peptides for research, diagnostics, and drug development .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGRMXNUHVYMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester | |
CAS RN |
944142-61-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)
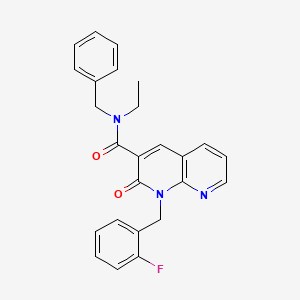

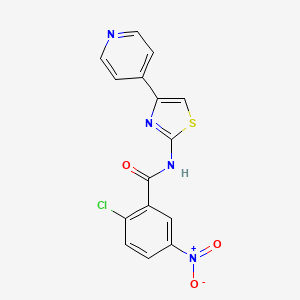
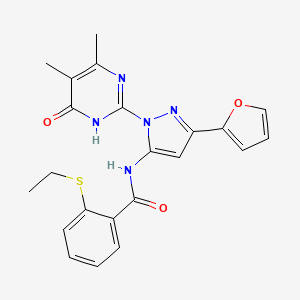
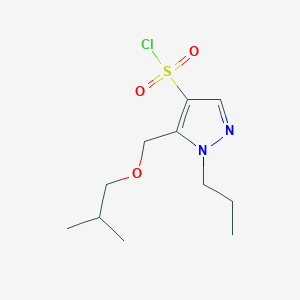
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2525673.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)
![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)
